molecular formula C37H64Si3 B176147 (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) CAS No. 142761-78-2

(3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane)

Cat. No. B176147
M. Wt: 593.2 g/mol
InChI Key: NFPHHILIHCJTPA-UHFFFAOYSA-N
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Description

(3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane) is a chemical compound with the CAS Number: 142761-78-2 . It is used in scientific research for its unique properties.

Scientific Research Applications

Polymer Synthesis and Material Science

  • Oligomerization and Polymerization : Research on oligo(triacetylene) derivatives demonstrates the compound's utility in synthesizing polymers with pendant long alkyl chains. These polymers exhibit mesomorphic properties, highlighting the potential of such compounds in creating materials with unique phase behavior (Nierengarten, 2004).

  • Crystal Structure Analysis : Studies on related diynyl compounds, such as 1,4-bis(triisopropylsilyl)buta-1,3-diyne, contribute to understanding the role of weak C—H⋯π supramolecular interactions in dictating solid-state structures. This insight is crucial for designing materials with specific crystalline properties (Constable et al., 2006).

  • Photophysical Properties : The synthesis and analysis of electron-accepting diethynylindenofluorenediones reveal that triisopropylsilyl substitution enhances intermolecular π-π interactions. This finding suggests applications in developing electron-accepting materials for electronic devices (Rose et al., 2011).

Organic Synthesis and Catalysis

  • Synthetic Methodologies : The compound's framework is instrumental in constructing cross-conjugated systems, offering a pathway to modify optical absorption properties through substitution. Such capabilities indicate potential applications in molecular sensing and electronics (Gluyas et al., 2015).

  • Reactivity and Transformations : Research on reactions of silylenes with acetylenes and diacetylenes linked by C−C multiple-bond units uncovers novel cycloadditions, insertions, and rearrangements. Such studies provide foundational knowledge for developing new synthetic routes in organic chemistry (Ostendorf et al., 1999).

Electronics and Photonic Materials

  • Luminescent Materials : The synthesis of diyne-containing hybrid polymers showcases the ability to create highly luminescent materials. These findings are relevant for the development of light-emitting diodes and other photonic applications (Egbe et al., 2002).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound is not available , so the specific safety precautions and hazards associated with this compound are unknown.

properties

IUPAC Name

[3-ethynyl-6-tri(propan-2-yl)silyl-4-[2-tri(propan-2-yl)silylethynyl]hex-3-en-1,5-diynyl]-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H64Si3/c1-20-36(21-24-38(27(2)3,28(4)5)29(6)7)37(22-25-39(30(8)9,31(10)11)32(12)13)23-26-40(33(14)15,34(16)17)35(18)19/h1,27-35H,2-19H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPHHILIHCJTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC(=C(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H64Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565714
Record name (3-Ethynyl-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

593.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane)

CAS RN

142761-78-2
Record name Silane, [3-ethynyl-4-[[tris(1-methylethyl)silyl]ethynyl]-3-hexene-1,5-diyne-1,6-diyl]bis[tris(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142761-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Ethynyl-4-((triisopropylsilyl)ethynyl)hexa-3-en-1,5-diyne-1,6-diyl)bis(triisopropylsilane)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142761782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-Ethynyl-4-{[tri(propan-2-yl)silyl]ethynyl}hex-3-ene-1,5-diyne-1,6-diyl)bis[tri(propan-2-yl)silane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-ETHYNYL-4-((TRIISOPROPYLSILYL)ETHYNYL)HEXA-3-EN-1,5-DIYNE-1,6-DIYL)BIS(TRIISOPROPYLSILANE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2FX5V4LM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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